1-(2-Hydroxy-3-sulphonatopropyl)pyridinium chemical structure
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium chemical structure
An In-Depth Technical Guide to 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, a zwitterionic compound with significant industrial applications and growing academic interest. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical principles, synthesis, characterization, and application landscape.
Introduction and Molecular Overview
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, also known by synonyms such as Pyridinium hydroxy propyl sulfobetaine (PPS-OH), is a unique pyridinium derivative characterized by its zwitterionic, or inner salt, structure.[1] The molecule integrates a positively charged pyridinium ring and a negatively charged sulfonate group, balanced by a hydrophilic hydroxyl group on the propyl chain.[2] This distinct architecture imparts high water solubility and makes it a valuable component in aqueous systems.[2]
While its most established role is in the electroplating industry as a leveling and brightening agent, its structural motifs are attracting attention for novel applications in materials science and biomedical fields.[2] This guide will explore both the foundational chemistry and the forward-looking potential of this versatile compound.
Chemical Structure and Physicochemical Properties
The functionality of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is intrinsically linked to its molecular structure. It consists of:
-
A Pyridinium Cation: A six-membered aromatic ring containing a quaternary nitrogen atom, which carries a permanent positive charge. This part of the molecule is crucial for its reactivity and its function in applications like electroplating.
-
A Sulfonate Anion: A propyl chain links the pyridinium ring to a sulfonate group (-SO₃⁻), which bears a negative charge.
-
A Hydroxyl Group: A hydroxyl (-OH) group is present on the second carbon of the propyl chain.
The coexistence of the cationic pyridinium ring and the anionic sulfonate group within the same molecule defines it as a zwitterion.[2] This structure drives strong intermolecular interactions, particularly hydrogen bonding between the hydroxyl group and the sulfonate's oxygen atoms, which governs its solid-state properties and high water solubility.[2]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₄S | [3][4][5] |
| Molecular Weight | 217.24 g/mol | [1][3][4] |
| CAS Number | 3918-73-8 | [1][3][4][6][7] |
| Appearance | White to almost white crystalline powder or colorless to light yellow liquid (in solution) | [4] |
| Boiling Point | 111°C | [4] |
| Density | ~1.30 g/cm³ | [4] |
| Water Solubility | 1280 g/L at 23°C | [4] |
| LogP | -2 at 24°C | [4] |
| pH | 2.0 - 5.0 (for solutions) | [4] |
Synthesis Methodologies
The synthesis of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium has evolved from traditional multi-step processes to more efficient "one-pot" methods that align with the principles of green chemistry.[2]
Conventional Two-Step Synthesis
The traditional route involves two primary stages:
-
Formation of a Halogenated Precursor: An initial reaction, often involving epichlorohydrin, creates a halogenated intermediate like sodium 3-chloro-2-hydroxypropanesulfonate.[2]
-
Reaction with Pyridine: The precursor is then reacted with pyridine, where the pyridine nitrogen displaces the halogen to form the final pyridinium compound.[2]
This method, while effective, can generate significant waste and require complex purification steps.[2]
Green Chemistry: One-Pot Synthesis Protocol
A more advanced and environmentally benign approach is the one-pot synthesis, which reduces waste, lowers production costs, and improves product quality.[8] This method combines the ring-opening of epichlorohydrin and the subsequent reaction with pyridine into a single, streamlined process.
Experimental Protocol: One-Pot Synthesis
-
Sulfitolysis/Ring-Opening:
-
Dissolve an alkali metal bisulfite or pyrosulfite (e.g., sodium metabisulfite) in water at room temperature.[8]
-
Add sodium sulfite as an auxiliary sulfonating agent to adjust the system pH to 5.2-5.5. The sulfite's role is to facilitate the primary reaction.[8]
-
Introduce a phase-transfer catalyst, such as Polyether F-6, to enhance the reaction between the aqueous and organic phases.[8]
-
Slowly add epichlorohydrin to the solution while maintaining the temperature between 40-70°C. It is advisable to purge the reactor with an inert gas like nitrogen to prevent unwanted side reactions caused by oxygen.[8] This reaction opens the epoxide ring to form the 3-chloro-2-hydroxy propanesulfonate intermediate in situ.[8]
-
-
Pyridinium Formation:
-
To the same reaction vessel containing the intermediate, add pyridine. The molar ratio of pyridine to the initial epichlorohydrin should be approximately 1-1.05:1.[9]
-
Heat the mixture to reflux (typically 95-110°C) and maintain for 10-14 hours.[8] This step facilitates the nucleophilic attack of pyridine on the chlorinated carbon, forming the C-N bond and the pyridinium ring.
-
(Optional) An additional catalyst can be added during this stage to accelerate the reaction.[9]
-
-
Purification and Isolation:
-
After the reaction is complete, add an impurity scavenger like triethylamine and stir for one hour to remove unreacted precursors.[8]
-
Perform dehydration under reduced pressure.
-
Decolorize the solution using activated carbon.
-
Adjust the final pH to 2-5.[8]
-
The final product is typically an aqueous solution of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium.
-
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for PPS-OH.
Analytical Characterization
Confirming the structural integrity of synthesized 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for this purpose.[2]
NMR Spectroscopy
While publicly available, peer-reviewed spectra for this specific compound are not widespread, the expected chemical shifts can be predicted based on its structure.[2]
Expected ¹H NMR Spectral Data:
-
Pyridinium Protons: The aromatic protons on the pyridinium ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the cationic nitrogen.[2]
-
Propyl Chain Protons: The protons of the hydroxy-sulphonatopropyl chain would resonate further upfield. This includes the methylene (-CH₂-) groups adjacent to the pyridinium nitrogen and the sulfonate group, and the methine (-CH-) proton attached to the hydroxyl-bearing carbon.[2]
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice given the compound's high water solubility.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the solid sample (or an equivalent amount of the solution) and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently if necessary.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The resulting spectra should be analyzed for chemical shifts, multiplicities, and integration to confirm the molecular structure.
Applications in Research and Industry
The unique zwitterionic and hydrophilic nature of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium underpins its utility in diverse fields.
Industrial Application: Electroplating
The primary commercial use of this compound is as a powerful additive in nickel electroplating baths.[4][7]
-
Leveling Agent: It acts as a leveling agent, which is a substance that promotes the preferential filling of micro-valleys over micro-peaks on a substrate's surface. This results in a smoother, more uniform nickel deposit, effectively hiding scratches and imperfections from the underlying material.
-
Brightening Agent: In combination with other additives like saccharin and acetylenic compounds, it functions as a brightener, producing brilliant, ductile, and corrosion-resistant nickel coatings. Its presence helps prevent defects such as roughness or blackening in the plated parts.
Emerging Research Applications
The academic significance of PPS-OH and related zwitterionic pyridinium compounds is an expanding area of research.[2]
-
Materials Science: Zwitterionic polymers are known for their potential in creating proton-conducting membranes for fuel cells. The hydroxyl and sulfonate groups in PPS-OH make it a promising monomer for synthesizing such functional polymers that could facilitate proton transport.[2]
-
Biomedical Field: The biocompatibility of zwitterionic surfaces is well-documented, making them suitable for antimicrobial coatings and drug delivery systems.[2] Pyridinium salts themselves have demonstrated antimicrobial properties.[10] The structure of PPS-OH could be leveraged to design novel biocompatible coatings for medical devices or as a component in advanced drug delivery vehicles.[2]
-
Synthetic Chemistry: Pyridinium-based zwitterions can be used as versatile synthons in organic chemistry to create complex heterocyclic structures through reactions like cascade cyclizations.[2]
The pyridine scaffold is a cornerstone in drug design, found in numerous FDA-approved drugs for a wide range of therapeutic areas, including antimicrobial, antiviral, and anticancer agents.[11] While PPS-OH itself is not a drug, its pyridinium core suggests that derivatives could be explored in medicinal chemistry.[11][12]
Safety, Handling, and Storage
As with any chemical, proper handling of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is essential. The following information is synthesized from available Safety Data Sheets (SDS).[3][13]
| Safety Aspect | Recommendation | Source(s) |
| General Handling | Handle in a well-ventilated area. Avoid formation and inhalation of dust or aerosols. Use non-sparking tools. | [3][13] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. If exposure limits are exceeded, use a full-face respirator. | [3][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [13] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [3][13] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. | [3][13] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a physician. | [3][13] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek medical attention. | [3] |
| Transport | Not classified as dangerous goods for transport. | [13] |
Conclusion
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is more than a simple industrial additive. Its zwitterionic structure provides a fascinating platform for both established and novel scientific exploration. While its role in producing high-quality metal finishes is well-understood and commercially vital, its potential as a building block for advanced polymers, biocompatible materials, and new synthetic routes presents exciting opportunities for researchers. A thorough understanding of its synthesis, properties, and handling is the foundation for unlocking its full potential in the laboratories and industries of the future.
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PubChem. pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 1-(3-sulphonatopropyl)-2-vinylpyridinium. [Link]
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Ataman Kimya. PYRIDYL HYDROXYPROPANE SULFONATE (PPSOH). [Link]
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ChemBK. 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE. [Link]
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MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
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PubMed Central (PMC). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. [Link]
- Google Patents. CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.
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PubMed Central (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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